molecular formula C40H41F6N3O5S B000236 Lomitapide mesylate CAS No. 202914-84-9

Lomitapide mesylate

Cat. No.: B000236
CAS No.: 202914-84-9
M. Wt: 789.8 g/mol
InChI Key: QKVKOFVWUHNEBX-UHFFFAOYSA-N
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Description

Lomitapide mesylate is a lipid-lowering agent used primarily for the treatment of homozygous familial hypercholesterolemia. It is marketed under the brand names Juxtapid in the United States and Lojuxta in the European Union. This compound works by inhibiting the microsomal triglyceride transfer protein, which is essential for the assembly and secretion of very low-density lipoproteins in the liver .

Mechanism of Action

Target of Action

Lomitapide mesylate primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP is crucial for the formation of very low-density lipoprotein (VLDL) and chylomicrons, which are essential for the transport of cholesterol and triglycerides in the body .

Mode of Action

this compound acts by directly inhibiting the MTP, which is located in the lumen of the endoplasmic reticulum . This inhibition prevents the formation of apolipoprotein B, thereby blocking the formation of VLDL and chylomicrons . As a result, there is a reduction in low-density lipoprotein cholesterol .

Biochemical Pathways

The inhibition of MTP by this compound disrupts the normal lipid transport mechanism in the body. It prevents the assembly and secretion of VLDL in the liver, which is necessary for the transport of triglycerides and cholesterol . This leads to a decrease in the levels of low-density lipoprotein cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol .

Pharmacokinetics

In healthy patients, the time to maximum this compound concentration is about 6 hours with a single dose of 60 mg . This compound has an approximate absolute bioavailability of 7% . The steady state volume of distribution is about 985-1292 L .

Result of Action

The action of this compound leads to a significant reduction in the levels of low-density lipoprotein cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol . This helps in lowering the cholesterol levels associated with homozygous familial hypercholesterolemia (HoFH), thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lomitapide mesylate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions involving Friedel-Crafts acylation and subsequent cyclization.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of Trifluoromethyl Groups: Trifluoromethyl groups are added using trifluoromethylation reagents under controlled conditions.

    Mesylation: The final step involves the mesylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Lomitapide mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Lomitapide mesylate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying lipid-lowering agents and their mechanisms.

    Biology: Investigated for its effects on lipid metabolism and related pathways.

    Medicine: Primarily used for the treatment of homozygous familial hypercholesterolemia, reducing low-density lipoprotein cholesterol levels.

    Industry: Employed in the development of new lipid-lowering drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lomitapide mesylate is unique in its mechanism of action as it directly inhibits the microsomal triglyceride transfer protein, unlike other lipid-lowering agents that target different pathways. This makes it particularly effective for patients with homozygous familial hypercholesterolemia who may not respond well to other treatments .

Properties

IUPAC Name

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVKOFVWUHNEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41F6N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174170
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202914-84-9
Record name Lomitapide mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomitapide mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomitapide mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]2-yl]carbonyl]amino]-1-piperidinyl]butyl]9H-fluoren-9-carboxamde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMITAPIDE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S83CP54E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Lomitapide Mesylate and how does it impact cholesterol levels?

A1: this compound is a microsomal triglyceride transfer protein (MTP) inhibitor. [] It works by blocking MTP's role in assembling and secreting very-low-density lipoproteins (VLDLs) in the liver. This inhibition leads to a decrease in VLDL production and consequently reduces circulating levels of LDL cholesterol, total cholesterol, apolipoprotein B, lipoprotein a, and triglycerides. [] This mechanism makes this compound a potential treatment option for individuals with Homozygous Familial Hypercholesterolemia (HoFH), a condition characterized by severely elevated LDL cholesterol levels. []

Q2: What is known about the structural characteristics of this compound?

A2: While the provided abstracts do not offer specific spectroscopic data for this compound, we know that a key intermediate in its synthesis is 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [] This intermediate provides insights into the structural complexity of this compound. The crystal structure of this intermediate reveals two independent molecules with distinct conformations, highlighting the molecule's flexibility. [] This information, along with the understanding that this compound is the mesylate salt of Lomitapide, can be utilized in further studies exploring its interactions with the MTP target.

Q3: Are there any research resources available to further investigate this compound?

A3: While the provided abstracts do not explicitly mention specific research infrastructures, they highlight the interdisciplinary nature of this compound research. [, ] Understanding its mechanism of action requires expertise in biochemistry, molecular biology, and pharmacology. Investigating its structural properties necessitates knowledge in analytical chemistry and crystallography. Further exploration of this compound would involve collaboration between scientists from these diverse fields.

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